N-(tert-Butyl)-2-chloroacetamide
Overview
Description
N-(tert-Butyl)-2-chloroacetamide, also known as this compound, is a useful research compound. Its molecular formula is C6H12ClNO and its molecular weight is 149.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8361. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimalarial Drug Development
N-tert-Butyl isoquine, derived from N-(tert-Butyl)-2-chloroacetamide, is a notable example in antimalarial drug development. This molecule, developed through a public-private partnership, demonstrated significant activity against Plasmodium falciparum and rodent malaria parasites. Its development involved careful consideration of chemical, toxicological, pharmacokinetic, and pharmacodynamic aspects, leading to its selection for clinical development (O’Neill et al., 2009).
Insecticidal Activity
Certain compounds synthesized from this compound, such as acetamides containing pyridazinones, have shown insecticidal properties. These compounds were synthesized from N-alkyl or N,N-dialkyl-2-chloroacetamide and exhibited potential as insecticides (Luo Tie, 1999).
Organic Synthesis
This compound is used in organic synthesis processes. For instance, it was involved in the octacarbonyldicobalt-catalyzed carbonylation of ethyl diazoacetate, leading to the efficient production of N-tert-Butyl-trans-α-ethoxycarbonyl-β-phenyl-β-lactam (Fördős et al., 2009).
Fluorescent Probe Development
This compound was used in the development of a fluorescent probe for detecting Hg(II) ions. This probe displayed a significant “turn-on” fluorescence response upon interaction with Hg(II) ions, demonstrating its potential in analytical applications (Verma et al., 2021).
Glutathione Enhancement
Tert-butyl-4-hydroxyanisole, structurally related to this compound, showed protective effects against the toxic effects of hepatotoxic agents in mice. It also enhanced the activities of liver glutathione-S-transferases, indicating its potential in chemoprotection (Ansher et al., 2007).
Peptide Derivative Synthesis
Tert-Butyl carbazate, another related compound, was used in the synthesis of azaglutamine amino acid and peptide derivatives. This process involved a Michael addition with acrylamide, leading to the production of substituted carbazates (Gray et al., 1991).
Kinase Inhibitor Synthesis
This compound played a role in the synthesis of a p38 MAP kinase inhibitor, which could be useful in treating conditions like rheumatoid arthritis and psoriasis. This synthesis involved a novel process suitable for large-scale preparation (Chung et al., 2006).
Mechanism of Action
Target of Action
N-(tert-Butyl)-2-chloroacetamide, like other compounds with a tert-butyl group, can interact with a variety of biological targets. It’s worth noting that similar compounds have been found to interact with proteins such as Sterol 14-alpha demethylase (CYP51) in Candida spp .
Mode of Action
For instance, it could potentially inhibit the function of target proteins, leading to downstream effects .
Biochemical Pathways
For example, if it targets CYP51, it could impact the ergosterol biosynthesis pathway in fungi . Ergosterol is a crucial component of fungal cell membranes, and its disruption can lead to cell death .
Pharmacokinetics
Similar compounds have been found to exhibit good bioavailability
Result of Action
If it inhibits cyp51, it could potentially lead to the disruption of fungal cell membranes and cell death . This could make it a potential candidate for antifungal drug development.
Safety and Hazards
While specific safety data for N-(tert-Butyl)-2-chloroacetamide is not available, related compounds such as tert-butyl methyl ether are known to be hazardous. They are classified as flammable liquids and can cause skin irritation . It is recommended to avoid ingestion and inhalation, keep away from open flames, hot surfaces, and sources of ignition, and use only non-sparking tools .
Future Directions
Properties
IUPAC Name |
N-tert-butyl-2-chloroacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c1-6(2,3)8-5(9)4-7/h4H2,1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVPSGXLCXZSTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00278601 | |
Record name | N-(tert-Butyl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00278601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15678-99-6 | |
Record name | 15678-99-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8361 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(tert-Butyl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00278601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-tert-butyl-2-chloroacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-(tert-Butyl)-2-chloroacetamide in the synthesis of the gold(I) NHC complex?
A1: this compound serves as a crucial starting material in a multi-step synthesis of the gold(I) NHC complex []. It reacts with cyclohexene oxide and imidazole to form the precursor compound, 3-(N-tert-butylacetamido)-1-(2-hydroxycyclohexyl)imidazolium chloride. This precursor is then transformed into the silver(I) NHC complex, which subsequently undergoes transmetalation with (SMe2)AuCl to yield the final gold(I) NHC complex []. This complex is a novel initiator for the ring-opening polymerization of L-lactide.
Q2: How does the structure of the synthesized gold(I) NHC complex contribute to its catalytic activity in L-lactide polymerization?
A2: The gold(I) NHC complex features a linear geometry around the gold center []. This linearity, along with the electronic properties of the NHC ligand, facilitates the coordination and activation of the L-lactide monomer, enabling the ring-opening polymerization process [].
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